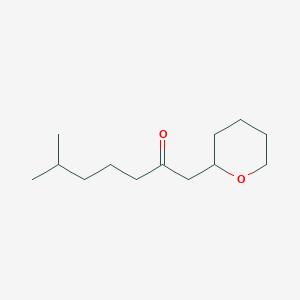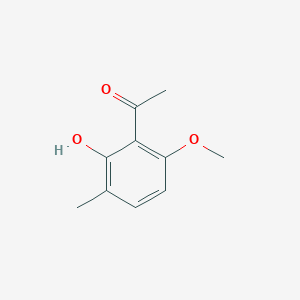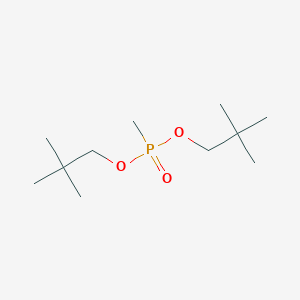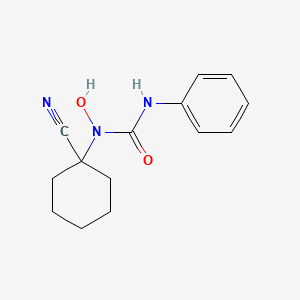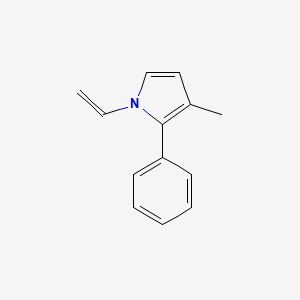
(E)-1-Propenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Propenol, also known as trans-1-propenol, is an organic compound with the molecular formula C₃H₆O. It is an unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon double bond. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: (E)-1-Propenol can be synthesized through several methods, including:
Hydroboration-Oxidation of Propyne: This method involves the addition of borane (BH₃) to propyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Reduction of Acrolein: Acrolein can be reduced using catalytic hydrogenation or other reducing agents to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of acrolein. This process is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.
化学反应分析
Types of Reactions: (E)-1-Propenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acrolein or acrylic acid, depending on the reaction conditions.
Reduction: Reduction of this compound can yield propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Acrolein, acrylic acid.
Reduction: Propanol.
Substitution: Various substituted propenol derivatives.
科学研究应用
(E)-1-Propenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-Propenol involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the hydroxyl group and the carbon-carbon double bond, which can participate in various chemical reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.
相似化合物的比较
(Z)-1-Propenol: The cis-isomer of 1-propenol, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Propanol: A saturated alcohol with similar reactivity but lacking the carbon-carbon double bond.
Acrolein: An aldehyde with similar structural features but different reactivity due to the presence of the aldehyde group.
Uniqueness: (E)-1-Propenol is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
属性
CAS 编号 |
57642-95-2 |
|---|---|
分子式 |
C3H6O |
分子量 |
58.08 g/mol |
IUPAC 名称 |
(E)-prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2+ |
InChI 键 |
DOKHEARVIDLSFF-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/O |
规范 SMILES |
CC=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



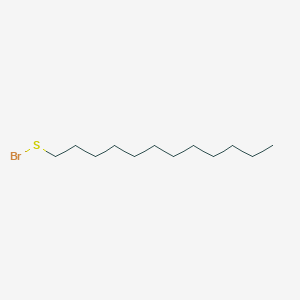

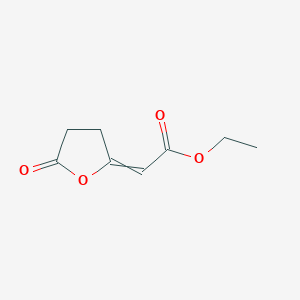
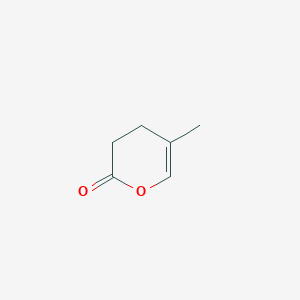
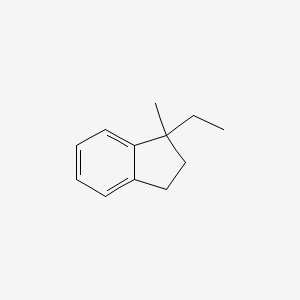
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
